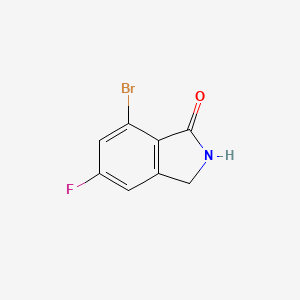

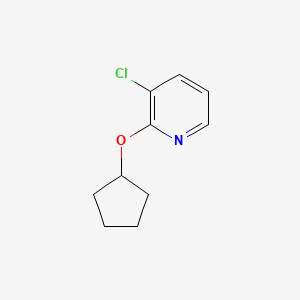

3,4,5-triethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

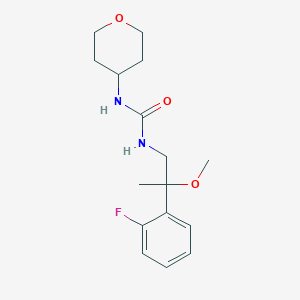

The compound “3,4,5-triethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals and biologically active compounds . The molecule also contains a trimethoxyphenyl (TMP) group, which is known to exhibit diverse bioactivity effects .

Applications De Recherche Scientifique

Synthesis and Electrophysiological Activity

Research into N-substituted imidazolylbenzamides, such as the study by Morgan et al. (1990), focuses on their synthesis and cardiac electrophysiological activity. These compounds have shown potency in in vitro assays comparable to that of known class III agents, suggesting potential applications in cardiac arrhythmia treatment. This study underscores the viability of the imidazole moiety in producing specific electrophysiological activities within benzamide derivatives Morgan et al., 1990.

Guanidine Derivatives Synthesis

Another area of interest involves the synthesis of guanidine derivatives with complex imidazole-based structures, as illustrated by Balewski and Kornicka (2021). These synthetic pathways often involve reactions that yield novel compounds with potential for further pharmacological evaluation Balewski & Kornicka, 2021.

Stearoyl-CoA Desaturase-1 Inhibitors

The investigation into benzamides as stearoyl-CoA desaturase-1 (SCD-1) inhibitors, such as the study by Uto et al. (2009), highlights the role of specific benzamide derivatives in modulating lipid metabolism. Compounds with sub-nanomolar IC(50) values in inhibitory assays suggest their potential as therapeutic agents for metabolic disorders Uto et al., 2009.

Proton Conductivity in Novel Histamine Derivatives

Research on novel histamine derivatives with imidazole groups, like the work by Kodchakorn et al. (2021), explores their proton conductivity properties. This study demonstrates the potential application of such compounds in developing materials with high proton conductivity, useful for fuel cell technologies Kodchakorn et al., 2021.

Antihypertensive Agents

Studies on imidazoline derivatives for their cardiovascular effects also provide insights into the therapeutic potential of related compounds. For instance, research by Touzeau et al. (2003) on benzoxazine derivatives with imidazole rings aimed at discovering antihypertensive agents, emphasizing the significance of such structures in cardiovascular drug development Touzeau et al., 2003.

Propriétés

IUPAC Name |

3,4,5-triethoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O4S/c1-5-30-21-14-19(15-22(31-6-2)23(21)32-7-3)24(29)26-12-13-33-25-27-16-20(28-25)18-10-8-17(4)9-11-18/h8-11,14-16H,5-7,12-13H2,1-4H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXQCQNKZDMPPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-triethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2638702.png)

![N~2~-(tert-butyl)-1-(4-methylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2638703.png)

![2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid](/img/structure/B2638704.png)

![6-Methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2638707.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2638709.png)

![ethyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2638710.png)